Lipophilicity (LogP) Chain-Length Gradient: C10 Occupies the Optimal Hydrophobic Mid-Range
The computed octanol-water partition coefficient (LogP) of 10-azido-1-decanamine is 3.03 (ACD/LogP) to 3.8 (calculated) [1], placing it in the mid-hydrophobicity range of the α-azido-ω-aminoalkane series. By comparison, 6-azido-1-hexanamine (C6) has an ACD/LogP of 1.26 , and 8-azido-1-octanamine (C8) has an ACD/LogP of 1.96 . The C10 compound is approximately 50–60-fold more lipophilic than the C6 analogue (ΔLogP ≈ 1.8–2.5) and approximately 10–60-fold more lipophilic than the C8 analogue (ΔLogP ≈ 1.1–1.8). This increased hydrophobicity translates into stronger hydrophobic surface interactions, improved retention in non-polar environments, and enhanced membrane permeability—properties that are essential for SAM formation on hydrophobic substrates and for intracellular delivery applications. Conversely, the C10 compound remains substantially less hydrophobic than the longer C11 and C12 homologues (expected LogP ~3.5–4.5 by extrapolation), preserving adequate aqueous solubility for bioconjugation in mixed aqueous-organic media.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.03 (ChemSpider); calculated LogP = 3.8 (Molaid) |
| Comparator Or Baseline | 6-Azido-1-hexanamine (C6): ACD/LogP = 1.26; 8-Azido-1-octanamine (C8): ACD/LogP = 1.96 |
| Quantified Difference | C10 vs C6: ΔLogP = 1.77–2.54 (50–350× more lipophilic); C10 vs C8: ΔLogP = 1.07–1.84 (10–70× more lipophilic) |
| Conditions | Computed ACD/LogP (ACD/Labs Percepta Platform) and calculated LogP (Molaid); pH-independent neutral species values |
Why This Matters
A researcher selecting between C6, C8, and C10 azido-amines for hydrophobic surface functionalization or membrane-interactive probe design can predict a 10- to 350-fold difference in partitioning behavior, fundamentally altering experimental outcomes.
- [1] Molaid. 10-叠氮-1-癸胺 | 905973-38-8. Computed LogP = 3.8. https://www.molaid.com/MS_365686 (accessed 2024). View Source
